

Diisopropylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Diisopropylamine

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Abstract

Diisopropylamine (DIPA) is a secondary amine with the chemical formula $(\text{CH}_3)_2\text{CHNHCH}(\text{CH}_3)_2$.^[1] It is a colorless, volatile liquid characterized by a distinct ammonia- or fish-like odor.^{[2][3]} As a sterically hindered amine, it serves as a crucial intermediate and reagent in a multitude of chemical transformations, most notably as the precursor to the strong, non-nucleophilic base Lithium Diisopropylamide (LDA). Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where it functions as a potent base, catalyst, and building block.^{[4][5]} This document provides an in-depth overview of the core physical and chemical properties of **diisopropylamine**, details standard experimental methodologies for property determination and purification, and illustrates key synthetic workflows.

Physical Properties

Diisopropylamine is a flammable and strongly alkaline liquid.^[3] It is miscible with water and soluble in most common organic solvents, including ethanol, ether, acetone, and benzene.^{[6][7]} The physical characteristics of **diisopropylamine** are summarized below.

Table 1.1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₅ N	[2]
Molecular Weight	101.19 g/mol	[2]
Appearance	Clear, colorless liquid	[2][3]
Odor	Ammonia-like, fishy	[2]
Density	0.722 g/mL at 25°C	[1][3]
Refractive Index (n ²⁰ /D)	1.392	[1][3]
Viscosity	0.40 cP at 25°C	[2][8]
Vapor Density (vs. air)	3.5	[1][9]
Surface Tension	19.11 dynes/cm	[7]

Table 1.2: Thermodynamic Properties

Property	Value	Source(s)
Boiling Point	83-85°C (181-185°F) at 760 mmHg	[2][6]
Melting Point	-61°C (-78°F)	[2][3]
Flash Point	-6°C (21.2°F) (open cup)	[3][10]
Autoignition Temperature	316°C (600°F)	[9][11]
Vapor Pressure	50 mmHg at 20°C	[1]
79.4 mmHg at 25°C	[2]	
Heat of Vaporization	8.265 kcal/mol at 25°C	[8]
Explosive Limits in Air	1.1% - 7.1% (V/V)	[9]

Table 1.3: Solubility and Partitioning

Property	Value	Source(s)
Solubility in Water	Miscible / 100 g/L at 20°C	[6]
logP (Octanol/Water)	0.4 at 20°C	[12]

Chemical Properties and Reactivity

Diisopropylamine's chemical behavior is dominated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic character. The two bulky isopropyl groups, however, sterically hinder the nitrogen, moderating its nucleophilicity while retaining strong basicity.

Table 2.1: Acidity and Basicity

Property	Value	Source(s)
pKa (of conjugate acid)	11.07 in water	[2][6]
pKb	3.43	[6]
pH (6 g/L solution)	11.8	[13]

Reactivity Profile

- **Basicity:** **Diisopropylamine** is a strong base.[3] It readily reacts with acids to form the corresponding diisopropylammonium salts. This basicity is fundamental to its role as a proton scavenger and catalyst in various organic reactions.
- **Formation of Lithium Diisopropylamide (LDA):** The most significant reaction of **diisopropylamine** is its deprotonation by an organolithium reagent, typically n-butyllithium (n-BuLi), to form Lithium Diisopropylamide (LDA). LDA is a very strong, sterically hindered, non-nucleophilic base widely used in organic synthesis for the selective deprotonation of carbon acids, such as in the formation of enolates.[14]
- **Nucleophilicity:** While a strong base, the steric bulk of the isopropyl groups makes **diisopropylamine** a relatively poor nucleophile compared to less hindered secondary amines like dimethylamine.[14] This property is advantageous when selective deprotonation is desired without competing nucleophilic attack.

- **Stability:** **Diisopropylamine** is stable under standard conditions but is sensitive to air and heat.^[3] It is incompatible with strong oxidizing agents, strong acids, aluminum, and peroxides, with which it can react violently.^{[3][12]} Upon combustion, it decomposes to produce toxic fumes, including nitrogen oxides.^[10]
- **Corrosivity:** As a strong base, it may attack some forms of plastics, copper, and zinc.^[10]

Experimental Protocols

Accurate determination of physical and chemical properties is critical for the safe handling and effective application of **diisopropylamine**. Below are generalized, standard methodologies for key properties and procedures.

Purification by Distillation

For many applications, particularly the synthesis of LDA, **diisopropylamine** must be rigorously dried.

- **Objective:** To remove water and other impurities.
- **Apparatus:** Round-bottom flask, distillation head with thermometer, condenser, receiving flask, heating mantle, boiling chips or magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon line).
- **Procedure:**
 - Add **diisopropylamine** to a round-bottom flask containing a drying agent. Common drying agents include potassium hydroxide (KOH) pellets or calcium hydride (CaH_2).^{[7][14]}
 - Reflux the **diisopropylamine** over the drying agent for several hours under a dry, inert atmosphere.
 - After reflux, allow the apparatus to cool slightly and reconfigure for distillation.
 - Heat the flask to distill the **diisopropylamine**. The fraction boiling at approximately 84°C at atmospheric pressure should be collected in a dry receiving flask under an inert atmosphere.^[6]

- The purified, anhydrous **diisopropylamine** should be stored over a drying agent (like molecular sieves) under an inert atmosphere.

Determination of Boiling Point (Micro Reflux Method)

- Objective: To determine the boiling point of a small sample of **diisopropylamine**.
- Apparatus: Small test tube, thermometer, heating block or Thiele tube, and a small magnetic stir bar (if using a heating block).^[15]
- Procedure:
 - Place approximately 0.5 mL of **diisopropylamine** into the test tube along with a stir bar.
 - Position the test tube in the heating block.
 - Clamp a thermometer so that its bulb is approximately 1 cm above the surface of the liquid.^[15]
 - Begin gentle stirring and heating.
 - Observe the formation of a "reflux ring," which is the level at which the vapor condenses and flows back into the liquid.
 - Adjust the thermometer position so the bulb is level with this reflux ring.
 - The stable temperature reading on the thermometer when the liquid is gently refluxing is the boiling point.^[15]
 - Record the ambient barometric pressure, as boiling point is pressure-dependent.

Determination of pKa (Potentiometric Titration)

- Objective: To determine the acid dissociation constant of the conjugate acid of **diisopropylamine**.
- Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and the amine.

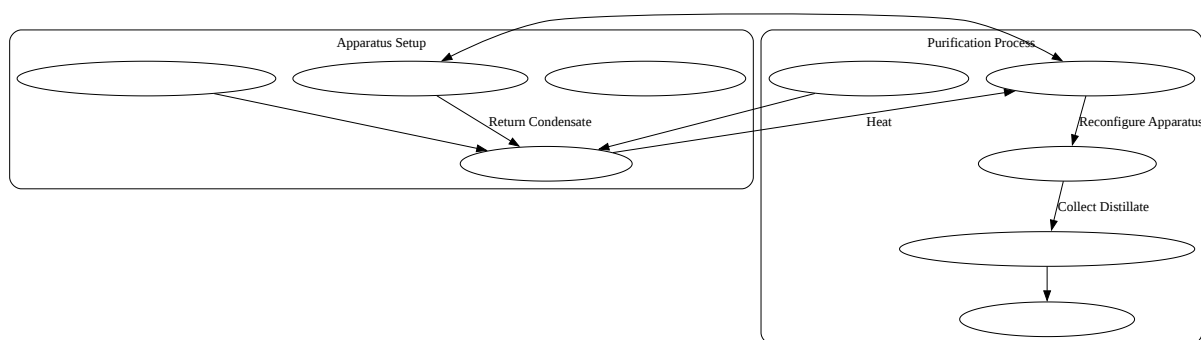
- Procedure:
 - Prepare a dilute aqueous solution of **diisopropylamine** of known concentration (e.g., 0.05 M).[\[16\]](#)
 - Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
 - Slowly titrate the amine solution with a standardized solution of HCl, recording the pH after each addition of the acid titrant.
 - Continue the titration well past the equivalence point.
 - Plot the recorded pH values against the volume of HCl added to generate a titration curve.
 - The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized). This can be determined from the graph or by calculation.[\[16\]](#)

Synthesis of Lithium Diisopropylamide (LDA)

- Objective: To prepare a solution of the strong base LDA from **diisopropylamine**. This procedure must be conducted under strictly anhydrous and inert conditions.
- Apparatus: Flame-dried glassware including a two-neck round-bottom flask, dropping funnel or syringe, magnetic stirrer, inert atmosphere setup (nitrogen or argon), and a cooling bath (e.g., dry ice/acetone at -78°C).
- Reagents: Anhydrous **diisopropylamine**, anhydrous solvent (typically tetrahydrofuran, THF), and a solution of n-butyllithium (n-BuLi) in hexanes.
- Procedure:
 - To the reaction flask, add anhydrous THF and anhydrous **diisopropylamine** (1.1-1.2 equivalents) via syringe under a positive pressure of inert gas.[\[2\]](#)[\[17\]](#)
 - Cool the stirred solution to -78°C using a dry ice/acetone bath.
 - Slowly add a solution of n-BuLi (1.0 equivalent) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.[\[2\]](#)

- After the addition is complete, the solution is typically stirred at -78°C for 15-30 minutes.[2]
The formation of LDA is very rapid.[17]
- The resulting pale yellow solution of LDA is ready for use in subsequent deprotonation reactions.

Visualized Workflows and Relationships



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```
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Bath)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add [label="Slowly Add n-
```

BuLi", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stir [label="Stir at -78 °C\n(15-30 min)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LDA [label="LDA Solution\n(Ready for use)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DIPA -> Mix; THF -> Mix; Mix -> Cool; Cool -> Add; nBuLi -> Add [label="1.0 eq."]; Add -> Stir; Stir -> LDA; } dot Caption: Experimental workflow for the synthesis of Lithium Diisopropylamide (LDA).

// Central Node DIPA [label="Diisopropylamine\n((i-Pr)₂NH)", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon];

// Reactants Acid [label="Acid (HX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nBuLi [label="n-BuLi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide [label="Diethyl Sulfate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products Salt [label="Diisopropylammonium Salt\n((i-Pr)₂NH₂⁺X⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LDA [label="Lithium Diisopropylamide (LDA)\n((i-Pr)₂NLi)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HunigsBase [label="Hünig's Base\n((i-Pr)₂NEt)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Applications App_LDA [label="Strong, Non-nucleophilic Base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; App_Herbicide [label="Herbicide Precursor\n(e.g., Diallate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DIPA -> Salt [label="+"]; Acid -> Salt [label="+"]; DIPA -> LDA [label="+"]; nBuLi -> LDA [label="+"]; DIPA -> HunigsBase [label="+"]; AlkylHalide -> HunigsBase [label="+"]; LDA -> App_LDA [style=dashed, arrowhead=none]; DIPA -> App_Herbicide [style=dashed, arrowhead=none]; } dot Caption: Logical relationships of **diisopropylamine**'s key chemical transformations.

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